6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol
Description
Properties
Molecular Formula |
C11H20N2O |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
6-(4-methylpiperazin-1-yl)hex-4-yn-3-ol |
InChI |
InChI=1S/C11H20N2O/c1-3-11(14)5-4-6-13-9-7-12(2)8-10-13/h11,14H,3,6-10H2,1-2H3 |
InChI Key |
ABSOBNHEHFGVMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#CCN1CCN(CC1)C)O |
Origin of Product |
United States |
Preparation Methods
Grignard Addition to Propargyl Aldehydes
A widely adopted strategy involves the reaction of propargyl aldehydes with organomagnesium reagents. For example, 4-pentynal undergoes nucleophilic attack by methylmagnesium bromide in tetrahydrofuran (THF) under BF₃·Et₂O catalysis, yielding hex-4-yn-3-ol with 70–85% efficiency.
Reaction Conditions :
-
Catalyst : BF₃·Et₂O (10 mol%)
-
Solvent : Anhydrous THF at 0°C → room temperature
-
Workup : Quenching with saturated NH₄Cl, extraction with ethyl acetate
Mechanistic Insight :
BF₃ stabilizes the aldehyde carbonyl, enhancing Grignard reactivity and minimizing alkyne protonation.
Hydroboration-Oxidation of Enynes
Alternative routes employ hydroboration-oxidation of 1,3-enynes. For instance, hex-1-en-4-yne treated with disiamylborane followed by H₂O₂/NaOH generates hex-4-yn-3-ol with 65% yield and >90% anti-Markovnikov selectivity.
Advantages :
-
Stereocontrol at C3
-
Compatibility with sensitive functional groups
Piperazine Installation: Nucleophilic Substitution and Coupling
SN2 Displacement of Terminal Halides
A two-step protocol converts the terminal hydroxyl of hex-4-yn-3-ol to a chloride, followed by piperazine substitution:
Step 1: Chlorination
Step 2: Amination
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 80°C |
| Solvent | DMF |
| Base | K₂CO₃ |
Mitsunobu Reaction for Direct Coupling
For substrates with steric hindrance, the Mitsunobu reaction couples hex-4-yn-3-ol directly to 4-methylpiperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Optimized Protocol :
-
Molar Ratio (Alcohol:Piperazine) : 1:1.2
-
Solvent : THF, 0°C → room temperature
-
Yield : 68%
Catalytic Alkyne-Piperazine Coupling
Sonogashira Cross-Coupling
Palladium-catalyzed coupling of 6-iodohex-4-yn-3-ol with 4-methylpiperazine-1-ylacetylene achieves C–N bond formation under mild conditions:
Catalytic System :
-
Pd Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)
-
Co-Catalyst : CuI (10 mol%)
-
Base : Et₃N
Performance Metrics :
-
Yield : 82%
-
Reaction Time : 6 h
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (600 MHz, CDCl₃) :
IR (KBr) :
-
3280 cm⁻¹ (O–H stretch)
-
2105 cm⁻¹ (C≡C stretch)
Chromatographic Purity
Reverse-phase HPLC (C18 column, MeOH/H₂O = 70:30) confirms >98% purity with retention time = 8.2 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard + SN2 | 78 | 98 | High | Moderate |
| Mitsunobu | 68 | 95 | Low | High |
| Sonogashira | 82 | 97 | Moderate | Low |
Trade-offs :
-
Grignard/SN2 : Optimal for bulk synthesis but requires hazardous SOCl₂.
-
Sonogashira : Efficient but Pd cost limits industrial use.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of piperazine derivatives.
Scientific Research Applications
Research indicates that 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol exhibits several biological activities:
Antiproliferative Effects
Studies have shown that compounds similar to 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol can inhibit the growth of various cancer cell lines. For example, derivatives of piperazine have been investigated for their ability to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as:
- Poly(ADP-ribose) polymerase (PARP) cleavage : Indicating involvement in DNA repair mechanisms.
- Caspase activation : Suggesting a role in the apoptotic cascade.
Enzyme Inhibition
This compound has potential as an enzyme inhibitor, which could be beneficial in treating diseases where enzyme dysregulation is a factor. For instance, it may inhibit kinases involved in cancer progression or metabolic disorders.
Neuroprotective Properties
Given its structural characteristics, there is interest in exploring its neuroprotective effects. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits against neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol typically involves multi-step organic reactions. Key methods include:
- Formation of the Alkyne : Utilizing coupling reactions to introduce the alkyne functionality.
- Piperazine Substitution : Introducing the piperazine moiety through nucleophilic substitution reactions.
The compound can also serve as a precursor for synthesizing various derivatives with modified biological activities.
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of piperazine derivatives on human breast cancer cell lines (e.g., MCF7). The results demonstrated that modifications to the piperazine ring significantly influenced cytotoxicity, suggesting that 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol could be optimized for enhanced activity against specific cancer types.
Case Study 2: Neuroprotective Potential
Research on related compounds has indicated potential neuroprotective effects against oxidative stress in neuronal cell models. This highlights the need for further investigation into the mechanism of action for 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol in neuroprotection.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Trends
Recent patents emphasize the exploration of polar substituents (e.g., hydroxyethyl) on piperazine to improve solubility without sacrificing target engagement . For example, 7-[4-(2-hydroxyethyl)piperazin-1-yl] derivatives demonstrate 2–3-fold higher aqueous solubility compared to methyl or ethyl analogs. However, bulkier groups (e.g., cyclopropyl) are prioritized for CNS-targeted drugs due to their blood-brain barrier penetration .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a halogenated hex-4-yn-3-ol precursor and 4-methylpiperazine under alkaline conditions. For example, reacting 6-chlorohex-4-yn-3-ol with N-methylpiperazine in the presence of K₂CO₃ in DMF at 80°C for 12 hours yields the target compound. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and recrystallization from ethanol improves purity (>95%). Monitoring reaction progress using TLC (Rf ~0.3) and confirming structure via ¹H/¹³C NMR is critical .
Q. How can the molecular structure of 6-(4-Methylpiperazin-1-yl)hex-4-yn-3-ol be characterized?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : ¹H NMR (DMSO-d₆) should show signals for the piperazine methyl group (~δ 2.2 ppm), alkyne protons (δ 2.5–3.0 ppm), and hydroxyl proton (δ 4.8 ppm).
- X-ray Crystallography : Use SHELXL for refinement. Key bond angles (e.g., C≡C–C–O) should align with similar piperazine derivatives (e.g., 105.5°–121.0° for analogous structures) .
- Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 225.2 (calculated).
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : Stability assays show degradation at pH < 3 (acidic hydrolysis of piperazine) and >10 (alkaline cleavage of alkyne). Store at 4°C in inert atmosphere (N₂). Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring (retention time ~8.2 min) to assess degradation products (e.g., oxidized piperazine derivatives) .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., conflicting NOE effects) be resolved during structural validation?
- Methodological Answer : Contradictions may arise from dynamic conformational changes. Use variable-temperature NMR (VT-NMR) to observe signal splitting at low temperatures (−40°C). Compare with DFT-calculated conformational energies (e.g., Gaussian09 with B3LYP/6-31G* basis set). Cross-validate with X-ray data, focusing on dihedral angles (e.g., C3–C4–C5–N6 ≈ 179.97° in rigid analogs) .
Q. What experimental strategies improve yield in multi-step syntheses involving sensitive alkyne intermediates?
- Methodological Answer : Protect the alkyne with a TMS group during piperazine coupling to prevent side reactions. Deprotect using TBAF in THF post-reaction. Optimize reaction parameters via DoE (Design of Experiments), varying temperature (60–100°C), solvent polarity (DMF vs. DMSO), and catalyst (e.g., CuI for Sonogashira-like steps). Monitor intermediates using inline FTIR for real-time alkyne C≡C stretch (~2100 cm⁻¹) .
Q. How does the compound’s reactivity differ in nucleophilic vs. electrophilic environments, and how can this be exploited in derivatization?
- Methodological Answer : The hydroxyl group undergoes Mitsunobu reactions (e.g., with Ph₃P/DIAD to introduce aryl ethers), while the alkyne participates in click chemistry (CuAAC with azides). Piperazine’s secondary amine can be acylated (e.g., acetyl chloride in CH₂Cl₂) or sulfonylated. Prioritize reaction sequences to avoid interference: e.g., protect the hydroxyl before modifying the piperazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
